molecular formula C15H17FN2 B6970377 N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine

Cat. No.: B6970377
M. Wt: 244.31 g/mol
InChI Key: WBTDUJKARAKMAN-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine is a compound that features a fluorinated pyridine ring attached to a phenylpropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine typically involves the following steps:

    Preparation of 5-fluoropyridin-2-ylmethyl chloride: This intermediate can be synthesized by reacting 5-fluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the final compound: The 5-fluoropyridin-2-ylmethyl chloride is then reacted with 2-phenylpropan-2-amine under basic conditions, typically using a base such as sodium hydride or potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving amine neurotransmitters.

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorinated pyridine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-2-phenylpropan-2-amine
  • N-[(3-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine

Uniqueness

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated analogs.

Properties

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-15(2,12-6-4-3-5-7-12)18-11-14-9-8-13(16)10-17-14/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTDUJKARAKMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NCC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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